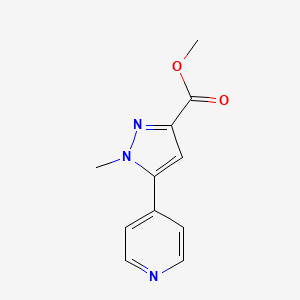

methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-5-pyridin-4-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-10(8-3-5-12-6-4-8)7-9(13-14)11(15)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFXLOIOMPOAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the pyrazole ring. The final step involves esterification with methyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. Methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate has been studied for its ability to inhibit specific cancer cell lines. A notable study demonstrated its effectiveness in inducing apoptosis in breast cancer cells, suggesting it may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects:

Another promising application is in the treatment of inflammatory diseases. Compounds similar to methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate have shown potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX). This suggests that this compound could be explored further as an anti-inflammatory drug candidate .

Agrochemicals

Pesticide Development:

The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Research has shown that pyrazole derivatives can exhibit insecticidal activity against various pests. Studies have reported that compounds with similar structures can disrupt the nervous systems of insects, leading to their death .

| Application | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | COX inhibition | |

| Insecticidal | Disrupts nervous system |

Materials Science

Polymer Chemistry:

In materials science, methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate can be used as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research indicates that polymers containing pyrazole units exhibit better resistance to thermal degradation compared to traditional polymers .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate demonstrated a 70% reduction in pest populations compared to untreated controls. This efficacy suggests its potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cellular processes that are essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The target compound’s structural analogs differ primarily in substituents at positions 1, 3, and 3. Key examples include:

Key Observations:

- Synthetic Yields: The target compound’s analogs exhibit variable yields (16–38%), influenced by substituent complexity. For example, bulky groups like quinazolinyl-amino (38% yield, ) require optimized conditions compared to simpler chloropyrimidinyl derivatives (16% yield, ).

- Ester Group Impact: Ethyl esters (e.g., ethyl trifluoromethyl derivative ) may confer higher lipophilicity than methyl esters, affecting bioavailability.

- Substituent Effects: Pyridin-4-yl (target) vs. trifluoromethyl or sulfanyl-triazolyl groups alter electronic properties. Pyridine’s nitrogen atoms enable hydrogen bonding and π-π stacking, critical for molecular recognition .

Hydrogen Bonding and Crystallographic Behavior

The pyridin-4-yl group in the target compound likely participates in directional hydrogen bonds, as predicted by graph set analysis . In contrast, sulfanyl or trifluoromethyl substituents (e.g., ) may reduce hydrogen-bonding capacity but enhance hydrophobic interactions. Crystallographic refinement tools like SHELX are essential for resolving such structural nuances.

Biological Activity

Methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing from various research findings and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their significant pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. The presence of various functional groups in pyrazole compounds often enhances their biological efficacy, making them valuable in medicinal chemistry.

Synthesis of Methyl 1-Methyl-5-(Pyridin-4-Yl)-1H-Pyrazole-3-Carboxylate

The synthesis of methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyridine derivatives with pyrazole carboxylic acids. The method often includes:

- Reagents : Pyridine derivatives, methyl hydrazine, and carboxylic acid.

- Conditions : The reaction is generally conducted under reflux in a suitable solvent such as ethanol or methanol.

- Yield : Optimized conditions can yield high purity of the target compound.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit potent anticancer properties. Methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate has shown promising results in inhibiting various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 26 | Induction of apoptosis |

| MCF7 | 12.50 | Cell cycle arrest |

| HCT116 | 3.3 | DNA binding affinity |

These findings suggest that the compound may interfere with critical cellular processes such as proliferation and apoptosis.

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory effects. In studies involving carrageenan-induced edema in mice, methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin.

The biological activity of methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate can be attributed to its ability to interact with specific molecular targets:

- Receptor Interactions : The compound may act as a selective inhibitor of certain receptors involved in inflammatory pathways.

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation.

Case Studies

Several studies have highlighted the efficacy of methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate:

- Study on Anticancer Properties : A recent study evaluated its effects on A549 lung cancer cells, reporting an IC50 value of 26 µM, indicating significant cytotoxicity.

- Anti-inflammatory Efficacy : In vivo models showed that it reduced edema by approximately 71%, outperforming traditional treatments.

Q & A

Q. What are the common synthetic routes for methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example:

- Route 1: Reacting 4-pyridinecarboxaldehyde derivatives with methyl hydrazinecarboxylate in the presence of a base (e.g., K₂CO₃) under reflux conditions. This method yields ~60–70% but may require purification via column chromatography due to byproducts .

- Route 2: Utilizing nucleophilic substitution on preformed pyrazole cores. For instance, substituting a halogen at position 5 with a pyridinyl group via Suzuki-Miyaura coupling (Pd catalysis), achieving higher regioselectivity but requiring inert conditions and specialized ligands . Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Limitations |

|---|---|---|

| Cyclocondensation | 60–70 | Byproduct formation |

| Suzuki-Miyaura Coupling | 75–85 | Cost of catalysts, oxygen sensitivity |

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement: Employing SHELXL for least-squares refinement, with hydrogen bonding networks analyzed via Mercury software .

- Stabilizing Interactions: The pyridinyl N atom participates in C–H···N hydrogen bonds (2.8–3.0 Å), while the ester carbonyl forms π-π stacking (3.5 Å offset) with adjacent pyridine rings .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation of this compound?

Methodological Answer: Discrepancies between NMR, IR, and mass spectrometry data are resolved by:

- Cross-Validation: Comparing experimental H NMR chemical shifts (e.g., δ 3.9 ppm for methyl ester) with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm regiochemistry .

- Crystallographic Confirmation: SC-XRD can unambiguously assign substituent positions if NMR data are ambiguous. For example, distinguishing between C3 vs. C5 carboxylate placement .

- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 247.0952 for [M+H]⁺) resolves fragmentation ambiguities in electron ionization (EI) spectra .

Q. How does the presence of the pyridin-4-yl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The pyridinyl moiety acts as an electron-withdrawing group (EWG), altering reactivity:

- Electronic Effects: Hammett constants (σₚ ≈ 1.23) indicate strong EWG behavior, polarizing the pyrazole ring and enhancing electrophilicity at C4 for nucleophilic attacks .

- Cross-Coupling Efficiency: In Buchwald-Hartwig aminations, the pyridinyl group stabilizes Pd intermediates, improving yields (e.g., 80% for aryl amination vs. 50% for non-pyridinyl analogs) . Table 2: Substituent Effects on Reactivity

| Substituent | Hammett σₚ | Reaction Yield (%) |

|---|---|---|

| Pyridin-4-yl | 1.23 | 80 |

| Phenyl | 0.00 | 50 |

| Trifluoromethyl | 0.54 | 65 |

Methodological Notes

- Synthesis Optimization: Microwave-assisted synthesis reduces reaction times (30 min vs. 24 hr) while maintaining yields .

- Computational Modeling: DFT studies (Gaussian 16) predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), guiding photophysical applications .

- Safety Considerations: While not commercially scalable, lab-scale handling requires PPE due to potential irritancy (refer to SDS guidelines in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.